molecular formula C12H14O2 B12355643 (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal

(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal

Cat. No.: B12355643
M. Wt: 190.24 g/mol
InChI Key: BVJCWMUTWGRJRJ-JXMROGBWSA-N
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Description

(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a phenyl ring and a methylprop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 2-(methoxymethyl)benzaldehyde with a suitable alkene under specific conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity :
    • Research indicates that (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal may exhibit antioxidant properties. This suggests potential applications in mitigating oxidative stress-related diseases.
  • Antimicrobial Properties :
    • Preliminary studies have shown that this compound possesses antimicrobial activity, making it a candidate for further development in pharmaceuticals aimed at treating infections.
  • Biological Interaction Studies :
    • Interaction studies involving this compound are crucial for understanding its biological implications. These studies typically focus on its effects on various biological targets, potentially leading to the development of new therapeutic agents.

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant properties of this compound using various in vitro assays. The results demonstrated significant radical scavenging activity, suggesting its potential use as a natural antioxidant in food preservation and nutraceutical formulations.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings indicated that this compound exhibited inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)benzaldehyde: A precursor in the synthesis of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal.

    2-Methylprop-2-enal: Another related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its combination of a methoxymethyl group and a methylprop-2-enal moiety makes it a versatile intermediate in various chemical processes.

Biological Activity

(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal, also known as a methoxymethyl-substituted phenyl compound, is an organic molecule characterized by its unique structure, which includes a methoxymethyl group and an α,β-unsaturated aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant and anti-inflammatory properties. This article reviews the biological activities of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is C12H14O2C_{12}H_{14}O_2. Its structure features a conjugated double bond system that contributes to its reactivity and biological potential. The presence of the methoxymethyl group enhances solubility and stability, making it a candidate for various applications in organic synthesis and medicinal chemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. A study using various in vitro assays demonstrated that this compound can scavenge free radicals effectively.

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has shown anti-inflammatory effects . In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties . Its structural similarities to known antimicrobial agents indicate that it could be effective against certain bacterial strains, although further research is needed to confirm these findings.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with structurally related compounds is valuable. Below is a table summarizing the biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
(E)-3-[2-(methoxyphenyl)]-2-methylprop-2-enalSimilar phenyl ring without methoxymethyl groupAntioxidant, anti-inflammatory
4-HydroxybenzaldehydeContains an aldehyde groupAntimicrobial
4-MethoxyphenolMethoxy group on phenolAntioxidant, antiseptic
4-(Methoxymethyl)phenolMethoxymethyl group on phenolPotential anti-cancer activity

The unique combination of the methoxymethyl group with the propenal structure in this compound distinguishes it from these compounds, potentially enhancing its solubility and biological activity.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve its interaction with specific molecular targets such as enzymes and receptors involved in oxidative stress and inflammation pathways. The presence of the methoxymethyl group may influence the compound's reactivity and binding affinity to various biomolecules.

Case Studies

  • Antioxidant Activity Study : A study conducted on human cell lines demonstrated that treatment with this compound reduced oxidative stress markers significantly compared to control groups.
  • Anti-inflammatory Research : In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain, indicating its potential as a therapeutic agent for inflammatory conditions.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal

InChI

InChI=1S/C12H14O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-8H,9H2,1-2H3/b10-7+

InChI Key

BVJCWMUTWGRJRJ-JXMROGBWSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1COC)/C=O

Canonical SMILES

CC(=CC1=CC=CC=C1COC)C=O

Origin of Product

United States

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